Nodaga-nhs

Radiochemistry Immuno-PET In Vitro Stability

NHS-activated macrocyclic chelators often suffer from low conjugation efficiency or require harsh conditions that denature sensitive biomolecules. NODAGA-NHS (CAS 1407166-70-4) solves this with mild aqueous conjugation (pH 8.5, 4°C) and superior radiometal complex stability. - **⁶⁸Ga-RGD conjugates**: 2.75× higher tumor-to-blood ratio vs DOTA (11 vs 4); 12× lower serum protein binding - **⁶⁴Cu immuno-PET**: 80% copper incorporation efficiency; preserves antibody immunoreactivity - **Multi-metal compatibility**: >98% yields for ⁵⁵Co, ⁵⁷Co, ⁶⁸Ga, and ⁶⁴Cu

Molecular Formula C19H28N4O10
Molecular Weight 472.4 g/mol
CAS No. 1407166-70-4
Cat. No. B3238313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodaga-nhs
CAS1407166-70-4
Molecular FormulaC19H28N4O10
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)N2CCN(CCN(CC2)CC(=O)O)CC(=O)O
InChIInChI=1S/C19H28N4O10/c24-14-2-3-15(25)23(14)33-18(30)4-1-13(19(31)32)22-9-7-20(11-16(26)27)5-6-21(8-10-22)12-17(28)29/h13H,1-12H2,(H,26,27)(H,28,29)(H,31,32)
InChIKeyKHYQZCZUWQXKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NODAGA-NHS: Bifunctional Chelator for PET Radiometals


Nodaga-nhs (NODAGA-NHS, CAS 1407166-70-4) is a bifunctional chelator (BFC) based on the macrocyclic 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA) scaffold, functionalized with an N-hydroxysuccinimide (NHS) ester for efficient bioconjugation to amine-containing biomolecules . This compound serves as a critical linking agent in the synthesis of targeted radiopharmaceuticals, enabling the stable attachment of positron-emitting radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), to targeting vectors like peptides and antibodies for positron emission tomography (PET) imaging applications .

1

NHS ester conjugation to amine-containing biomolecules

Mild aqueous buffer, pH ~8.5, 4°C
2

Radiolabeling with ⁶⁸Ga or ⁶⁴Cu

Room temperature ⁶⁸Ga; ⁶⁴Cu under mild conditions
3

PET imaging research for tumor targeting

Preclinical xenograft, biodistribution, dosimetry

NODAGA-NHS vs. DOTA/NOTA: Radiolabeling Performance


Generic substitution of bifunctional chelators in radiopharmaceutical synthesis is precluded by profound, chelator-dependent differences in critical performance parameters. The macrocyclic ring size, donor atom set, and linker chemistry between analogs like DOTA, NOTA, and NODAGA directly dictate the kinetic inertness of the resulting radiometal complex, its in vivo stability against transchelation, and the overall biodistribution profile of the final tracer . Variations in these properties can lead to unacceptable levels of non-target organ uptake, reduced tumor-to-background contrast, and ultimately, diagnostic failure . Consequently, the choice of BFC is a decisive, data-driven step in optimizing a PET tracer, not a matter of simple component interchange.

Target
Potential Substitute
Reported Divergence
NODAGA-NHS · ⁶⁸Ga
DOTA-NHS · ⁶⁸Ga
Lower tumor-to-blood contrast and higher non-specific protein binding may reduce image quality
NODAGA-NHS · ⁶⁴Cu
DOTA-NHS · ⁶⁴Cu
DOTA complex may dissociate in vivo, altering biodistribution and quantification

NODAGA-NHS vs. DOTA/NOTA: Quantitative PET Evidence


Improved Tumor-to-Blood Ratio and Protein Binding

A direct head-to-head comparison of DOTA-, NODAGA-, and 15-5-based radioimmunoconjugates demonstrated that [⁶⁴Cu]Cu-NODAGA-trastuzumab exhibits significantly higher resistance to transchelation than its DOTA counterpart when challenged with EDTA. All conjugates showed excellent stability in PBS and mouse serum, but the NODAGA and 15-5 complexes were superior under the more stringent EDTA challenge .

Tumor-to-blood ratio
Head-to-head
2.75-fold higher for NODAGA-RGD (11 vs 4 at 60 min)
Supports higher imaging contrast in αvβ3+ xenograft models
M21 melanoma mice, ⁶⁸Ga, room temp labeling
Radiochemistry Immuno-PET In Vitro Stability

Reduced Serum Protein Binding vs. DOTA

In a direct comparative study of ⁶⁴Cu-labeled monoclonal antibody (mAb) conjugates, ⁶⁴Cu-NODAGA-mAb7 demonstrated significantly less accumulation in the liver compared to ⁶⁴Cu-DOTA-mAb7. This was corroborated by higher blood activity for the NODAGA conjugate, which indicates increased bioavailability resulting from enhanced in vivo stability of the chelation complex .

Serum protein binding
Head-to-head
12-fold lower protein-bound fraction vs DOTA
Reported lower non-specific background signal in serum
Human serum, 37°C, 180 min ultrafiltration
Biodistribution Immunoconjugate In Vivo Stability

Highest Reactivity for Ga-68 Radiolabeling

A head-to-head comparison of DOTA, NODAGA, and 15-5 chelators conjugated to trastuzumab revealed a key practical advantage for NODAGA. Unlike the DOTA derivative, the NODAGA- and 15-5-mAb conjugates were successfully radiolabeled with ⁶⁴Cu under mild conditions, while still obtaining excellent radiochemical yields .

⁶⁸Ga reactivity rank
Head-to-head
NODAGA ranked highest among DOTA, NOTA, NODAGA
Supports efficient radiolabeling workflow
Bombesin-AMBA conjugate, UHPLC-ESI-MS
Radiochemistry Radiolabeling Yield Immunoconjugate

High Copper Incorporation Efficiency for Antibody Conjugation

In a cross-study comparison of ⁶⁸Ga-labeled bombesin analogues, NODAGA-AMBA demonstrated the highest reactivity and most favored features. All DOTA-, NOTA-, and NODAGA-AMBA complexes showed high stability in saline and human serum. However, NODAGA-AMBA exhibited superior performance when challenged with DTPA and competing metals (Fe³⁺, Cu²⁺, Zn²⁺), indicating a more robust complex . Additionally, a separate study comparing ⁶⁸Ga-labeled RGD dimers showed both DOTA- and NODAGA-conjugates achieved >95% radiolabeling yield, but NODAGA-(RGD)2 uniquely offered the option of room temperature labeling .

⁶⁴Cu incorporation
Reported
Up to 80% efficiency
Enables antibody radiolabeling without denaturation
Trastuzumab, mild aqueous conjugation
Radiochemistry In Vitro Stability Peptide Labeling

Radiocobalt Labeling Yields Comparable to DOTA and NOTA

In a direct comparison of DOTA- and NODAGA-based radioimmunoconjugates, the immunoreactive fraction was determined for both. For the NODAGA-trastuzumab conjugate, the immunoreactive fraction ranged from 88-94% in HER-2 positive BT474 human breast cancer cells. This result confirms that the bioconjugation process using NODAGA-NHS does not significantly compromise the antigen-binding capability of the antibody, a critical quality attribute for targeted imaging .

Radiocobalt labeling
Head-to-head
Yields ~99%, stability comparable to DOTA/NOTA (0.3% release)
Multi-metal compatibility for theranostic research
PEG₂-RM26, EDTA challenge, ⁵⁵/⁵⁷Co
Immunoconjugate Bioconjugation Quality Control

NODAGA-NHS PET Radiopharmaceutical Application Scenarios


Ga-68 RGD Peptides for αvβ3 Integrin PET Imaging

Nodaga-nhs is optimally suited for the development of ⁶⁴Cu-labeled immuno-PET tracers. Its superior in vivo complex stability compared to DOTA analogs directly translates to significantly reduced liver accumulation of the radiometal, thereby enhancing tumor-to-background contrast and enabling more accurate lesion detection . Furthermore, its ability to be radiolabeled under mild conditions helps preserve the delicate structure and high immunoreactivity (88-94%) of the conjugated antibody, ensuring the tracer retains its full targeting potential .

Cu-64 Immuno-PET with Antibodies for HER2 Cancers

For the development of ⁶⁸Ga-labeled peptide tracers, Nodaga-nhs provides a compelling option for creating conjugates with high in vivo stability. Preclinical studies with NODAGA-peptide conjugates have demonstrated robust complex stability in vitro, including high resistance to transchelation challenges . This property is critical for minimizing signal from non-target tissues and ensuring that the PET image accurately reflects the biodistribution of the targeting peptide, thereby increasing diagnostic confidence .

Multi-Radiometal Theranostic Platform

When optimizing a PET tracer based on a temperature-sensitive or fragile targeting vector (e.g., certain antibody fragments or engineered protein scaffolds), Nodaga-nhs offers a distinct advantage. The ability to achieve efficient radiolabeling of NODAGA-conjugates with radiometals like ⁶⁸Ga at room temperature provides a critical path to preserving the biological activity of the vector that would otherwise be compromised by the heating protocols often required for DOTA-based chelators . This expands the repertoire of potential targeting molecules that can be successfully developed into effective PET imaging agents.

Dual-Targeting Glycopeptide Conjugates for Enhanced Tumor Selectivity

The use of Nodaga-nhs in the conjugation process facilitates robust quality control of the final radiopharmaceutical. The high and quantifiable immunoreactive fraction (88-94%) achieved with NODAGA-conjugated antibodies serves as a key benchmark for ensuring manufacturing consistency and biological potency . This is essential for both preclinical development and for meeting the stringent regulatory requirements for clinical-grade radiopharmaceutical production.

Application
Selection Property
Validation Focus
αvβ3 integrin PET research
Reported high tumor-to-blood contrast with ⁶⁸Ga
Tumor uptake specificity, image contrast assessment
⁶⁴Cu immuno-PET of HER2 tumors
High ⁶⁴Cu incorporation under mild antibody conjugation
Immunoreactivity retention, in vivo complex stability
Multi-metal theranostic research
Comparable labeling efficiency across ⁶⁸Ga, ⁶⁴Cu, ⁵⁵/⁵⁷Co
Cross-metal complex stability, EDTA challenge
Dual-targeting radiotracer synthesis
NHS ester compatibility with multi-step conjugation
Radiochemical purity, in vitro stability, hydrophilicity

Technical Documentation Hub

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33 linked technical documents
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